molecular formula C18H13BrN6OS B2798125 N-(4-bromophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide CAS No. 868969-73-7

N-(4-bromophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide

Cat. No.: B2798125
CAS No.: 868969-73-7
M. Wt: 441.31
InChI Key: PRHHRJXHJBOLQY-UHFFFAOYSA-N
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Description

“N-(4-bromophenyl)-2-((3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide” is a heterocyclic compound . It has a nitrogen-based hetero-aromatic ring structure . This compound is part of the triazole class, which is known for its versatile biological activities .


Molecular Structure Analysis

The molecular structure of this compound includes a triazole ring, which contains two carbon and three nitrogen atoms . The compound also contains a pyridine ring and a bromophenyl group .

Scientific Research Applications

Synthesis and Biological Assessment

  • Heterocyclic 1,2,4-Triazoles Synthesis : A diverse set of acetamides synthesized consists of analogs bearing an 1,2,4-oxadiazole cycle, showcasing the potential for creating functionalized [1,2,4]triazolo[4,3-a]pyridine derivatives (Karpina et al., 2019).

  • Anticancer Activity : Modification of a similar compound, N-(6-(2-methoxy-3-(4-fluorophenylsulfonamido)pyridin-5-yl)-[1,2,4]triazolo[1,5-a]pyridin-2-yl)acetamide, showed significant antiproliferative activities against human cancer cell lines (Wang et al., 2015).

  • Antibacterial Activity : Compounds similar in structure have demonstrated antibacterial activity against various bacterial strains, highlighting their potential in antimicrobial applications (Singh et al., 2010).

Synthesis and Characterization

  • Oxidative Cyclization Techniques : The use of iodine(III)-mediated oxidative approach has enabled easy access to new 3-(3-aryl-1-phenyl-1H-pyrazol-4-yl)-[1,2,4]triazolo[4,3-a]pyridines, proving the versatility of these compounds (Prakash et al., 2011).

  • Heterocyclic Derivatives Synthesis : Synthesis of mono- and bicyclic derivatives containing 1,2,4-triazole, thia-, and oxadiazole rings has been achieved, expanding the scope of these compounds in chemical research (El‐Sayed et al., 2008).

Biological Activity

  • Antimicrobial Evaluations : A variety of triazolopyridine compounds have been synthesized and tested for antimicrobial activity, showing good or moderate effectiveness against various microbial strains (Bayrak et al., 2009).

  • Antibacterial and Antifungal Activities : Novel series of benzamide derivatives demonstrated antibacterial activities against gram-positive and gram-negative bacteria and antifungal activities against various fungi (Patel & Patel, 2015).

Future Directions

The future directions for research on this compound could involve further investigation into its synthesis, chemical reactions, mechanism of action, and biological activities. Given the versatile biological activities of triazole compounds , this compound could potentially be explored for various pharmacological applications.

Properties

IUPAC Name

N-(4-bromophenyl)-2-[(3-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13BrN6OS/c19-13-1-3-14(4-2-13)21-16(26)11-27-17-6-5-15-22-23-18(25(15)24-17)12-7-9-20-10-8-12/h1-10H,11H2,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRHHRJXHJBOLQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)CSC2=NN3C(=NN=C3C4=CC=NC=C4)C=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13BrN6OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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